N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide
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Overview
Description
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide is a complex organic compound that features a unique combination of furan, thiophene, and phenoxyacetamide moieties. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential therapeutic properties and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of furan-2-carboxylic acid hydrazide, which undergoes ring closure with carbon disulfide to form 5-furan-2-yl[1,3,4]oxadiazole-2-thiol . This intermediate can then be reacted with various amines and formaldehyde in ethanol to form Mannich bases . The final step involves the coupling of these intermediates with phenoxyacetic acid derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can produce a wide range of substituted phenoxyacetamide derivatives .
Scientific Research Applications
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tioconazole: A thiophene-based antifungal drug.
Sertaconazole: Another thiophene-based antifungal agent.
Uniqueness
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenoxyacetamide is unique due to its combination of furan, thiophene, and phenoxyacetamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not commonly found in other similar compounds .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-15(17-9-13(12-24-17)16-7-4-8-22-16)10-19-18(21)11-23-14-5-2-1-3-6-14/h1-9,12,15,20H,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRBLXCGOCPSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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